

Spectroscopic Analysis of 1,2-Dichloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloro-2-methylpropane

Cat. No.: B1581248

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1,2-dichloro-2-methylpropane** ($C_4H_8Cl_2$), a halogenated alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols and logical workflows for structural elucidation.

Molecular Structure and Spectroscopic Correlation

1,2-dichloro-2-methylpropane, also known as isobutylene dichloride, has the chemical structure $C(C)(C)(Cl)CCl$.^[1] The spectroscopic data presented herein provides key insights into the connectivity and chemical environment of the atoms within this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For **1,2-dichloro-2-methylpropane**, both 1H and ^{13}C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **1,2-dichloro-2-methylpropane** is characterized by two distinct signals, corresponding to the two types of non-equivalent protons in the molecule.

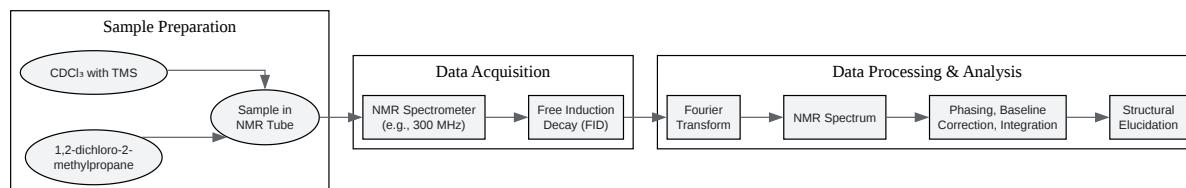
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	Singlet	2H	-CH ₂ Cl
~1.7	Singlet	6H	-C(CH ₃) ₂ Cl

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **1,2-dichloro-2-methylpropane** shows three distinct signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm)	Assignment
~75	-C(CH ₃) ₂ Cl
~55	-CH ₂ Cl
~28	-C(CH ₃) ₂ Cl


Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data sourced from SpectraBase.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of **1,2-dichloro-2-methylpropane** is as follows:

- Sample Preparation: A solution of **1,2-dichloro-2-methylpropane** is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4][5] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[4][5]
- Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[1]

- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment.
- Data Processing: The acquired FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative ratios of protons.

[Click to download full resolution via product page](#)

Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of **1,2-dichloro-2-methylpropane** reveals the presence of specific functional groups.

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the IR spectrum of **1,2-dichloro-2-methylpropane**.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2980-2850	Strong	C-H stretch	Alkyl
1470-1450	Medium	C-H bend	Alkyl
1390-1370	Medium	C-H bend (gem-dimethyl)	Alkyl
800-600	Strong	C-Cl stretch	Alkyl Halide

Note: Data obtained from vapor phase and neat capillary cell FTIR spectra.[\[2\]](#)

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a liquid sample like **1,2-dichloro-2-methylpropane** is as follows:

- Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solution, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.
- Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then acquired. The instrument scans the sample with infrared radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹).
- Data Processing: The final IR spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of **1,2-dichloro-2-methylpropane** provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1,2-dichloro-2-methylpropane** exhibits a characteristic molecular ion peak and several fragment ions.

m/z	Relative Intensity	Assignment
126/128/130	Low	$[M]^+$ (Molecular ion)
91/93	High	$[M - Cl]^+$
55	High	$[C_4H_7]^+$
41	High	$[C_3H_5]^+$

Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.^[6] Data sourced from the NIST Mass Spectrometry Data Center.^[7]

Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the high-vacuum system of the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The molecular ions are high-energy species and can undergo fragmentation to produce smaller, stable carbocations and radical fragments.^[8]
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

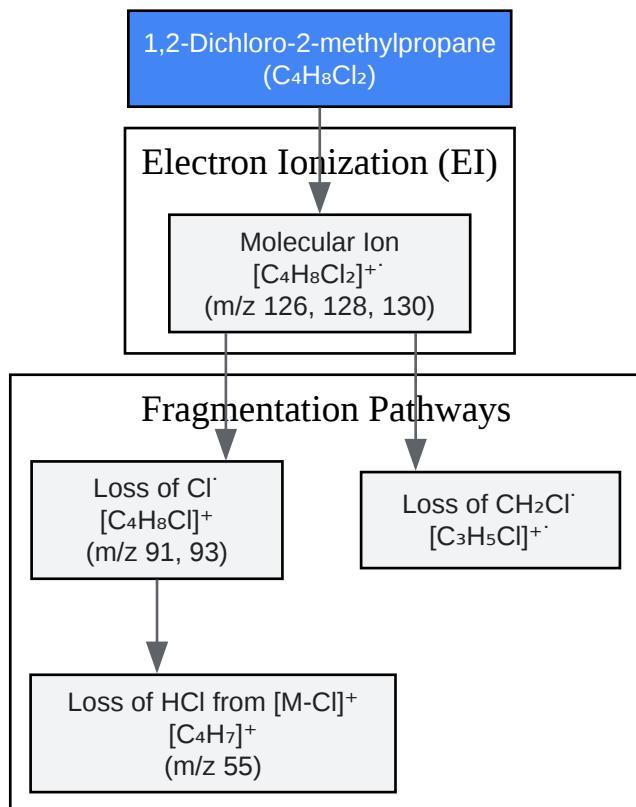

[Click to download full resolution via product page](#)

Figure 2: Ionization and Fragmentation in Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of **1,2-dichloro-2-methylpropane**. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns. This comprehensive spectroscopic dataset serves as a valuable reference for the identification and analysis of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1,2-Dichloro-2-methylpropane | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. C4H9Cl (CH₃)₂CH₂Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C4H9Cl (CH₃)₂CH₂Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H9Cl (CH₃)₂CH₂Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Dichloro-2-methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581248#1-2-dichloro-2-methylpropane-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com